molecular formula C25H28O3 B114708 2,6-bis[methyl]-4-methylphenol CAS No. 148398-19-0

2,6-bis[methyl]-4-methylphenol

Katalognummer: B114708
CAS-Nummer: 148398-19-0
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: GOWFRAUGTCYVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-bis[methyl]-4-methylphenol is an organic compound with a complex structure characterized by multiple hydroxyl and methyl groups attached to a phenolic core. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[methyl]-4-methylphenol typically involves the alkylation of a phenolic compound with appropriate benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis[methyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Electrophilic aromatic substitution can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxygenated phenolic compounds.

    Substitution: Halogenated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-bis[methyl]-4-methylphenol is used in various fields:

    Chemistry: As an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Used as a stabilizer in the production of plastics and other materials.

Wirkmechanismus

The antioxidant activity of 2,6-bis[methyl]-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.

    Butylated hydroxyanisole (BHA): Similar in structure and function, used as a food preservative.

    Tert-Butylhydroquinone (TBHQ): A synthetic antioxidant used in food and cosmetics.

Uniqueness

2,6-bis[methyl]-4-methylphenol is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to other similar compounds. Its multiple hydroxyl groups provide a higher capacity for neutralizing free radicals, making it more effective in certain applications.

Eigenschaften

CAS-Nummer

148398-19-0

Molekularformel

C25H28O3

Molekulargewicht

376.5 g/mol

IUPAC-Name

2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3

InChI-Schlüssel

GOWFRAUGTCYVPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C

Synonyme

2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.